molecular formula C7H5F3INO B13129912 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Cat. No.: B13129912
M. Wt: 303.02 g/mol
InChI Key: UKUXTWJAKMVBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring and a trifluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the halogenation of a pyridine derivative followed by the introduction of the trifluoroethyl group. One common method involves the iodination of 2-pyridone using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodo-2-pyridone is then reacted with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and alkoxy derivatives of the original compound.

    Oxidation Reactions: N-oxide derivatives are formed.

    Reduction Reactions: Piperidine derivatives are obtained.

Scientific Research Applications

5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine atom and trifluoroethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
  • 5-Chloro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
  • 5-Fluoro-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Uniqueness

5-Iodo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific halogen bonding interactions. This makes it a valuable compound for various applications that require unique reactivity and stability.

Properties

Molecular Formula

C7H5F3INO

Molecular Weight

303.02 g/mol

IUPAC Name

5-iodo-1-(2,2,2-trifluoroethyl)pyridin-2-one

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)4-12-3-5(11)1-2-6(12)13/h1-3H,4H2

InChI Key

UKUXTWJAKMVBMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1I)CC(F)(F)F

Origin of Product

United States

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